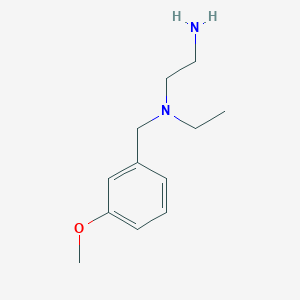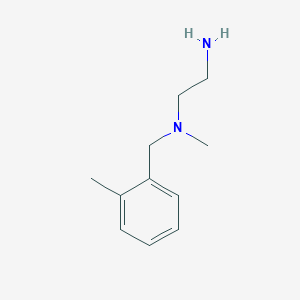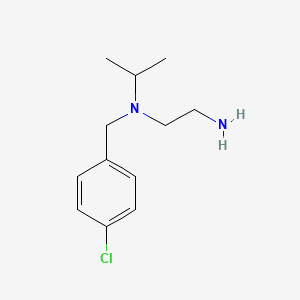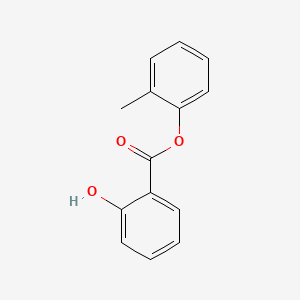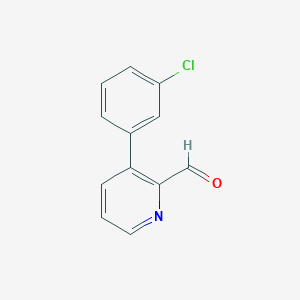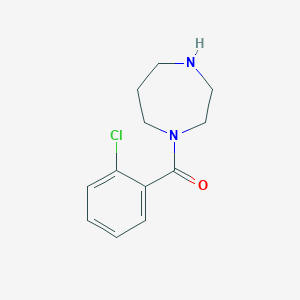
1-(2-Chlorobenzoyl)-1,4-diazepane
Vue d'ensemble
Description
1-(2-Chlorobenzoyl)-1,4-diazepane, also known as 1-(2-chlorobenzoyl)-3,4-diazepane, is a heterocyclic compound containing a five-member ring of two carbon atoms, one nitrogen atom, and two oxygen atoms. It is an important intermediate in the synthesis of various pharmaceuticals and has a wide range of applications in the medical and scientific fields. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.
Applications De Recherche Scientifique
Catalytic Ability in Olefin Epoxidation
1-(2-Chlorobenzoyl)-1,4-diazepane has been studied in manganese(III) complexes for its role in the epoxidation of olefins. These complexes exhibit selective catalytic abilities, particularly in the epoxidation of cyclohexene and styrene, offering insights into the relationship between the Lewis acidity of the Mn(III) center and product selectivity in epoxidation reactions (Sankaralingam & Palaniandavar, 2014).
Synthesis of Diazepane Systems
The compound plays a crucial role in the synthesis of diazepane systems. An approach involving a Ugi multicomponent reaction followed by an intramolecular SN2 reaction has been utilized to synthesize diazepane rings, highlighting a short, efficient pathway for creating such systems (Banfi et al., 2007).
Microwave Assisted Synthesis
This compound derivatives have been synthesized using microwave irradiation. This method efficiently yields 7-substituted-1,4-diazepin-5-ones and their reduction products, showcasing an innovative approach to diazepane derivative synthesis (Wlodarczyk et al., 2007).
Diol-Diamine Coupling in Drug Synthesis
The compound's structure has been used in diol-diamine coupling processes to synthesize 1,4-diazacycles. This method has been applied in the synthesis of drugs like cyclizine and homochlorcyclizine, illustrating its utility in medicinal chemistry (Nalikezhathu et al., 2023).
Role in Biomimetic Extradiol Cleavage
Iron(III) complexes with this compound ligands have been studied as functional models for biomimetic extradiol cleaving catechol dioxygenase enzymes. This research provides insights into the mechanism of iron(III)-catalyzed extradiol cleavage (Mayilmurugan et al., 2008).
Mécanisme D'action
Target of Action
It’s structurally similar to rilmazafone , a prodrug that is metabolized into several benzodiazepine metabolites. These metabolites primarily target the gamma-aminobutyric acid (GABA) receptors in the central nervous system . GABA receptors are inhibitory neurotransmitter receptors and their activation increases the conductance of chloride ions, leading to hyperpolarization of the neuron and inhibition of neural activity .
Mode of Action
1-(2-Chlorobenzoyl)-1,4-diazepane likely interacts with its targets in a similar manner to Rilmazafone . The compound may be metabolized into active benzodiazepine metabolites, which enhance the effect of the neurotransmitter GABA at the GABA_A receptor, resulting in sedative, sleep-inducing (hypnotic), anxiolytic, anticonvulsant, and muscle relaxant effects .
Biochemical Pathways
Based on its structural similarity to rilmazafone , it can be inferred that it may affect the GABAergic system. This system is the primary inhibitory neurotransmitter system in the brain and plays a major role in reducing neuronal excitability throughout the nervous system .
Pharmacokinetics
Rilmazafone, a structurally similar compound, is known to have a half-life of approximately 105 hours and is excreted in urine
Result of Action
Based on its structural similarity to rilmazafone , it can be inferred that it may have sedative and hypnotic effects due to the enhancement of GABAergic inhibition in the central nervous system .
Propriétés
IUPAC Name |
(2-chlorophenyl)-(1,4-diazepan-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-11-5-2-1-4-10(11)12(16)15-8-3-6-14-7-9-15/h1-2,4-5,14H,3,6-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHPBCHUERHVNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588336 | |
| Record name | (2-Chlorophenyl)(1,4-diazepan-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61903-18-2 | |
| Record name | (2-Chlorophenyl)(hexahydro-1H-1,4-diazepin-1-yl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61903-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chlorophenyl)(1,4-diazepan-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



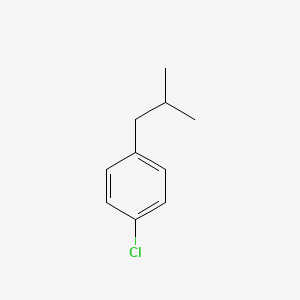
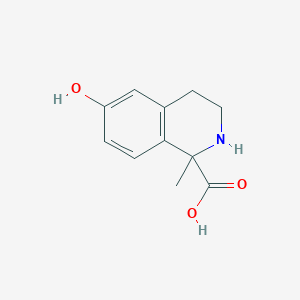

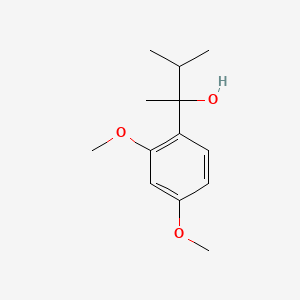
![1-methyl-2-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-benzimidazole](/img/structure/B3054716.png)
